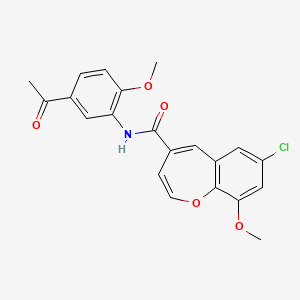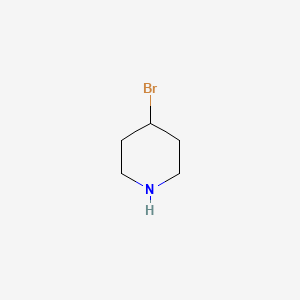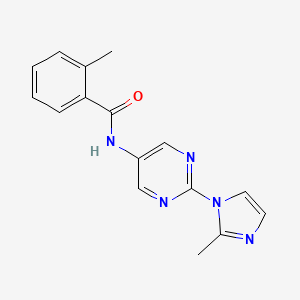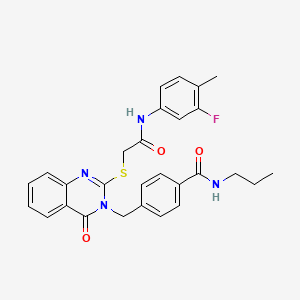
N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups, including an acetyl group, a methoxy group, a chloro group, a benzoxepine ring, and a carboxamide group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the acetyl group might undergo nucleophilic acyl substitution, while the benzoxepine ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, it might have certain solubility characteristics due to the presence of polar functional groups .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Novel Synthetic Pathways : The research by Glover et al. (1984) discusses N-alkoxy-N-acylnitrenium ions as intermediates in intramolecular aromatic substitution, highlighting novel formation pathways for related benzoxazine and benzoxazepine derivatives. This study suggests potential synthetic routes involving N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide, offering insights into the compound's chemical reactivity and utility in creating complex molecular structures (Glover, Goosen, Mccleland, & Schoonraad, 1984).
Practical Synthesis for Pharmacological Agents : Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of related benzoxepine compounds in pharmaceutical synthesis. Although the specific compound N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide is not directly mentioned, the methodologies could be applicable for its synthesis or modification (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Pharmacological Applications
Analgesic and Anti-inflammatory Agents : Abu‐Hashem et al. (2020) explored novel heterocyclic compounds derived from visnaginone and khellinone for their analgesic and anti-inflammatory properties. The research indicates a broader application of complex benzoxepine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities : Yang et al. (2015) identified a new benzamide from endophytic Streptomyces sp. with significant antimicrobial activities. While this study does not directly involve N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide, it underscores the potential of related compounds in antimicrobial research (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5/c1-12(24)13-4-5-18(26-2)17(10-13)23-21(25)14-6-7-28-20-15(8-14)9-16(22)11-19(20)27-3/h4-11H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDFAKALTYFGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2556635.png)

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2556638.png)

![1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2556642.png)
![N-(propan-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2556645.png)
![3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2556646.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2556647.png)


![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)
![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B2556654.png)

![1-(2,2-Difluoroethyl)-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2556656.png)